(5-(Trifluoromethyl)pyridin-3-YL)methanamine

概要

説明

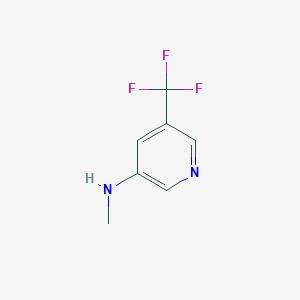

(5-(Trifluoromethyl)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-3-YL)methanamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the attachment of a methanamine group. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing -CF₃ group activates the pyridine ring for nucleophilic substitution, particularly at positions adjacent to the -CF₃ group. Key findings include:

Halogen Exchange Reactions

-

Reaction with anhydrous HF and FeCl₃ catalyst under superatmospheric pressure (5–1,200 psig) replaces chlorine atoms on pyridine derivatives with fluorine. For example:

Conditions: 150–250°C, 1–100 hours. Yields exceed 90% for monofluorinated products .

Amination Reactions

-

The methanamine group participates in Buchwald–Hartwig coupling with aryl halides. For instance:

Catalysts: Pd(OAc)₂ with XPhos ligand; Solvent: toluene at 110°C .

Oxidation of the Methanamine Group

Reduction of Pyridine Rings

-

Hydrogenation over Raney Ni at 80°C reduces the pyridine ring to piperidine, retaining the -CF₃ group:

Electrophilic Aromatic Substitution

The -CF₃ group deactivates the pyridine ring toward electrophilic substitution, but directed metalation enables functionalization:

Directed Ortho-Metalation

-

Using LDA (lithium diisopropylamide) at -78°C, the 4-position of the pyridine ring undergoes halogenation:

Coordination Chemistry

The methanamine group acts as a ligand in transition metal complexes:

Palladium Complexation

-

Forms stable complexes with Pd(II) for catalytic applications:

Applications: Suzuki–Miyaura coupling with TOF up to 9.45 h⁻¹ .

Comparative Reactivity Data

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C7H7F3N2

- CAS Number : 766513-53-5

- Molecular Weight : 192.14 g/mol

The compound's structure enhances its reactivity and biological activity due to the presence of the trifluoromethyl group, which increases lipophilicity and metabolic stability.

Chemistry

(5-(Trifluoromethyl)pyridin-3-YL)methanamine serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is integral in developing various drug candidates due to its ability to form complex organic molecules.

- Material Science : Its unique properties make it suitable for creating specialty chemicals with enhanced stability and performance.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that it may inhibit the growth of certain bacterial strains.

- Antiviral Activity : Investigations into its efficacy against viral pathogens are ongoing.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Drug Development : It is being studied for its role as an intermediate in synthesizing drugs targeting diseases such as cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A related compound demonstrated significant cytotoxic effects against hypopharyngeal tumor cells with an IC50 value of 12.5 µM, indicating potential use in anticancer therapies.

Industry

In the industrial sector, this compound is applied in:

- Agrochemicals : Its properties are exploited in developing pesticides and herbicides.

- Specialty Chemicals : It is used to create materials with specific chemical properties tailored for various applications.

作用機序

The mechanism of action of (5-(Trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Similar Compounds

(5-(Trifluoromethyl)pyridin-2-YL)methanamine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.

(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)methanamine: Contains a chloro group in addition to the trifluoromethyl group.

Uniqueness

(5-(Trifluoromethyl)pyridin-3-YL)methanamine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

生物活性

(5-(Trifluoromethyl)pyridin-3-YL)methanamine, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethylating agents. Various methods have been reported, including the use of reagents like trifluoromethylsilane and sodium trifluoroacetate to introduce the trifluoromethyl group effectively .

Biological Activity Overview

The biological activity of this compound is primarily centered around its anticancer properties and antimicrobial effects. This compound has been shown to inhibit the growth of various cancer cell lines and exhibit antibacterial activity.

Anticancer Activity

Research indicates that compounds containing a trifluoromethyl group can significantly reduce the viability of cancer cells. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in multiple cancer types, including prostate, breast, and leukemia . The mechanism of action often involves the inhibition of critical signaling pathways such as mTORC and Pim kinase pathways .

Table 1: Anticancer Activity of Trifluoromethyl-Pyridine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Prostate | 10 | mTORC Inhibition |

| Compound B | Breast | 15 | Pim Kinase Inhibition |

| Compound C | Leukemia | 12 | Apoptosis Induction |

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antibacterial activity. A study reported that various derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 50 mg/L .

Table 2: Antibacterial Activity of Trifluoromethyl-Pyridine Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 25 mg/L |

| Compound E | S. aureus | 30 mg/L |

| Compound F | P. aeruginosa | 20 mg/L |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Case Study on Prostate Cancer : A derivative was tested in a xenograft model where it significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors.

- Case Study on Bacterial Infections : In vitro studies demonstrated that a specific derivative effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option .

特性

IUPAC Name |

[5-(trifluoromethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZHUSBRLJVFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。